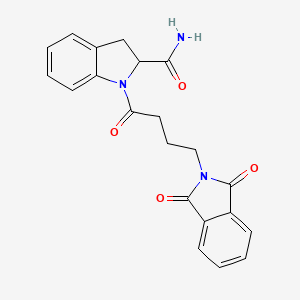
1-(4-(1,3-Dioxoisoindolin-2-yl)butanoyl)indoline-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-(1,3-Dioxoisoindolin-2-yl)butanoyl)indoline-2-carboxamide is a useful research compound. Its molecular formula is C21H19N3O4 and its molecular weight is 377.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
It is known that isoindoline-1,3-dione derivatives have been studied for their potential use in diverse fields such as pharmaceutical synthesis, herbicides, colorants, dyes, polymer additives, organic synthesis, and photochromic materials .
Mode of Action
It is likely that the compound interacts with its targets through the isoindoline nucleus and carbonyl groups at positions 1 and 3 .
Biochemical Pathways
It is known that n-isoindoline-1,3-dione heterocycles have diverse chemical reactivity and promising applications .
Result of Action
It is known that n-isoindoline-1,3-dione derivatives have shown potential as therapeutic agents .
Action Environment
It is known that the compound is a solid at room temperature and can dissolve in some organic solvents .
Biologische Aktivität
The compound 1-(4-(1,3-Dioxoisoindolin-2-yl)butanoyl)indoline-2-carboxamide is a member of the indoline family, which has garnered interest due to its potential biological activities. This article focuses on the biological activity of this compound, summarizing relevant research findings, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Basic Information
- Chemical Name : this compound
- Molecular Formula : C₁₈H₁₈N₂O₃
- Molecular Weight : 306.35 g/mol
Structure
The structure of the compound features an indoline core substituted with a butanoyl group linked to a dioxoisoindolin moiety. This unique structural arrangement is believed to contribute to its biological activity.
Antiviral Activity
Recent studies have highlighted the antiviral potential of compounds related to the indoline family. For instance, derivatives containing the 1,3-dioxoisoindolin structure have been evaluated for their efficacy against various viruses, including Zika and dengue viruses. These studies suggest that modifications in the structure can enhance antiviral activity.
Case Study: Antiviral Efficacy
A study focused on a series of indoline derivatives demonstrated significant antiviral activity against Zika virus (ZIKV). The results indicated that specific substitutions on the indoline scaffold could lead to improved potency against viral replication. The compound's mechanism was attributed to its ability to inhibit viral entry and replication processes .
Insecticidal Activity
Another area of interest is the insecticidal properties of compounds containing the 1,3-benzodioxole pharmacophore. Research has shown that certain derivatives exhibit larvicidal activity against Aedes aegypti, a vector for several arboviruses.
Table 1: Insecticidal Activity Comparison
| Compound | LC50 (μM) | LC90 (μM) | Toxicity in Mammals |
|---|---|---|---|
| 3,4-(methylenedioxy) cinnamic acid | 28.9 ± 5.6 | 162.7 ± 26.2 | No cytotoxicity up to 5200 μM |
| This compound | TBD | TBD | TBD |
Note: Further studies are needed to determine specific LC50 and LC90 values for this compound.
Cytotoxicity Studies
Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. Preliminary findings indicate that some derivatives of indoline do not exhibit significant cytotoxic effects on human peripheral blood mononuclear cells at high concentrations (up to 5200 μM), suggesting a favorable safety profile for further development .
The biological activity of This compound may involve multiple mechanisms:
- Inhibition of Viral Replication : The compound may interfere with viral entry or replication by targeting specific viral proteins.
- Modulation of Cellular Pathways : It may affect signaling pathways in host cells that are hijacked by viruses for replication.
- Induction of Apoptosis in Infected Cells : By promoting programmed cell death in infected cells, it could limit viral spread.
Eigenschaften
IUPAC Name |
1-[4-(1,3-dioxoisoindol-2-yl)butanoyl]-2,3-dihydroindole-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4/c22-19(26)17-12-13-6-1-4-9-16(13)24(17)18(25)10-5-11-23-20(27)14-7-2-3-8-15(14)21(23)28/h1-4,6-9,17H,5,10-12H2,(H2,22,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJPWJAKNSYSTRG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(C2=CC=CC=C21)C(=O)CCCN3C(=O)C4=CC=CC=C4C3=O)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













